molecular formula C11H23NO2 B7858936 N-(cyclohexylmethyl)-2,2-dimethoxyethanamine

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine

Cat. No.: B7858936
M. Wt: 201.31 g/mol
InChI Key: SZINJNXBFKTGBT-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine is a synthetic amine characterized by a cyclohexylmethyl group attached to the nitrogen atom and a 2,2-dimethoxyethyl backbone. The cyclohexylmethyl substituent introduces steric bulk and hydrophobicity, which may influence reactivity, solubility, and biological interactions compared to simpler alkyl or aromatic analogs. For instance, compounds with similar dimethoxyethylamine moieties, such as 2,2-dimethoxyethanamine (CAS 22483-09-6), are frequently employed in cyclization reactions to construct heterocyclic frameworks .

Properties

IUPAC Name

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINJNXBFKTGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1CCCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2,2-dimethoxyethanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 2,2-dimethoxyethanol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium hydride to deprotonate the alcohol, followed by the addition of cyclohexylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction could produce cyclohexylmethyl alcohol.

Scientific Research Applications

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine receptors and their interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2,2-dimethoxyethanamine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Key Observations :

  • Bromobenzyl analogs exhibit higher acute toxicity (oral LD₅₀ Category 4) compared to aliphatic substituents, suggesting substituent-dependent safety profiles .

Physicochemical Properties

  • Solubility : Polar dimethoxy groups may counterbalance hydrophobicity, but aqueous solubility is likely lower than in analogs like N-(3,4-dimethoxyphenethyl)-2,2-dimethoxyethanamine .

Biological Activity

N-(cyclohexylmethyl)-2,2-dimethoxyethanamine is a compound that has garnered attention in pharmacological research for its potential biological activities, particularly as an allosteric modulator of muscarinic acetylcholine receptors. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1183178-36-0
  • Molecular Formula: C₁₁H₂₃NO₂
  • Molecular Weight: 201.31 g/mol

This compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Muscarinic receptors are crucial in mediating cognitive functions and autonomic responses in the central nervous system. The M4 subtype is particularly implicated in cognitive processing and the modulation of dopaminergic activity, making it a target for treating neuropsychiatric conditions such as schizophrenia and Alzheimer's disease .

Allosteric Modulation

Allosteric modulators bind to sites distinct from the orthosteric binding site of receptors, leading to conformational changes that affect receptor activity. This mechanism allows for fine-tuning of receptor responses without directly competing with endogenous ligands. Research indicates that compounds like this compound can enhance the efficacy of acetylcholine at mAChRs, potentially improving cognitive function and reducing psychotic symptoms .

Pharmacological Effects

  • Cognitive Enhancement:
    • Studies suggest that activation of M4 mAChRs can enhance cognitive functions. For instance, compounds that target these receptors have shown promise in reversing cognitive deficits in animal models .
  • Antipsychotic Properties:
    • The modulation of M4 receptors may provide antipsychotic effects by normalizing dopaminergic signaling pathways disrupted in conditions like schizophrenia. Clinical trials involving mAChR agonists have demonstrated reductions in positive and negative symptoms associated with psychosis .
  • Anti-inflammatory Effects:
    • Preliminary findings indicate that this compound may exhibit anti-inflammatory properties by modulating immune responses through its action on muscarinic receptors .

Table 1: Summary of Key Research Findings

Study ReferenceFocusFindings
Carruthers et al. (2015)Cognitive FunctionDemonstrated enhancement of cognitive abilities via M4 receptor activation.
Bodick et al. (1997)Schizophrenia TreatmentXanomeline (M1/M4 agonist) reduced hallucinations and improved cognition in patients.
EP3644990B1Allosteric ModulationIdentified compounds similar to this compound as potential treatments for Alzheimer’s disease .

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